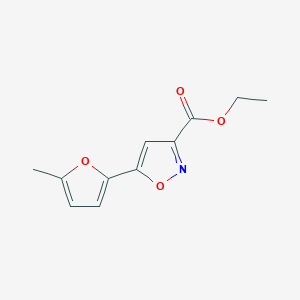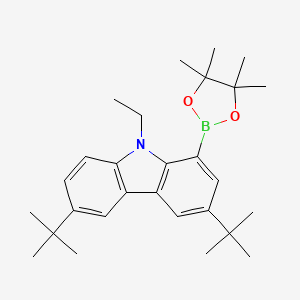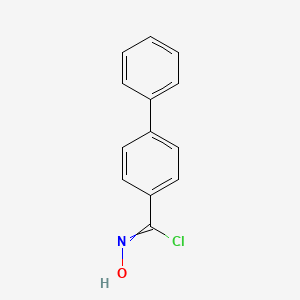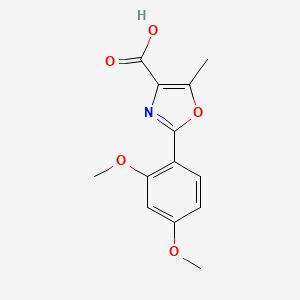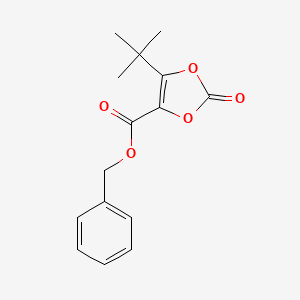
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate is an organic compound that features a benzyl group attached to a dioxole ring with a tert-butyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl bromide.
Applications De Recherche Scientifique
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways . The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-butyl-5-benzyl-2-benzyliminothiazoles: Shares the benzyl and tert-butyl groups but differs in the core structure, which is a thiazole ring.
Benzyl tert-butyl malonate: Contains similar functional groups but has a different core structure, being a malonate ester.
Uniqueness
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate is unique due to its dioxole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both benzyl and tert-butyl groups enhances its stability and specificity in various applications .
Propriétés
Formule moléculaire |
C15H16O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
benzyl 5-tert-butyl-2-oxo-1,3-dioxole-4-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-15(2,3)12-11(19-14(17)20-12)13(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
DEWWXSIOVZDIBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(OC(=O)O1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


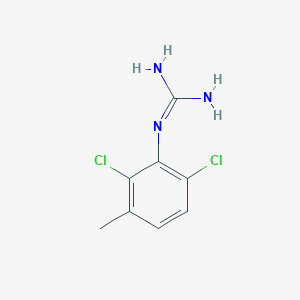
![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
![1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)
![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)
![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)
